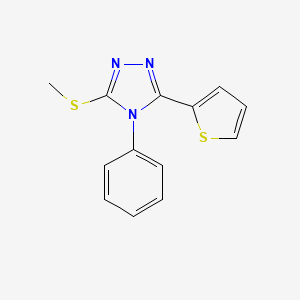
3-methylthio-4-phenyl-5-(2-thienyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methylthio-4-phenyl-5-(2-thienyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C13H11N3S2 and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole is 273.03943971 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methylthio-4-phenyl-5-(2-thienyl)-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring substituted with a methylthio group and phenyl and thienyl moieties, contributing to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study synthesized various triazole derivatives and evaluated their effectiveness against multiple bacterial strains. Notably:
- Broad Spectrum Activity : Compounds similar to this compound showed marked antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Broad spectrum antibacterial | |
| Other Triazole Derivatives | Various bacterial strains |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce cytotoxic effects in cancer cell lines. For instance:
- Cytotoxicity : Compounds related to this compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | 3-Methylthio Derivative | X.X | |
| Bel-7402 | 3-Methylthio Derivative | X.X |
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been highlighted in recent studies. The mechanisms include modulation of cytokine release:
- Cytokine Modulation : In peripheral blood mononuclear cells (PBMC), certain derivatives exhibited the ability to reduce tumor necrosis factor-alpha (TNF-α) production significantly. For example, compounds showed a reduction in TNF-α levels by 44–60% at varying concentrations .
Case Studies and Research Findings
Several studies have explored the biological activities of various triazole derivatives:
- Antimicrobial Evaluation : A comprehensive study synthesized new triazole derivatives and tested them against a panel of microbial strains. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial potency compared to traditional antibiotics .
- Cytotoxicity Assays : Research focusing on the cytotoxic effects of triazoles found that certain derivatives could effectively inhibit cell proliferation in cancer cell lines. The presence of specific functional groups was correlated with increased cytotoxicity .
- Inflammatory Response Studies : Investigations into the anti-inflammatory effects revealed that some triazole derivatives could significantly modulate inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-17-13-15-14-12(11-8-5-9-18-11)16(13)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWUYZDKDGLMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














